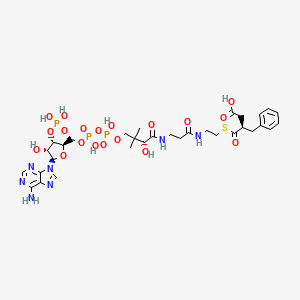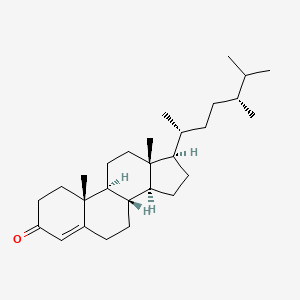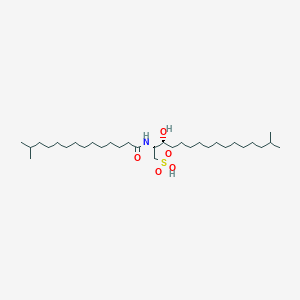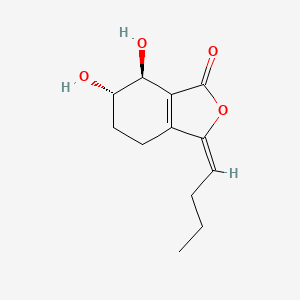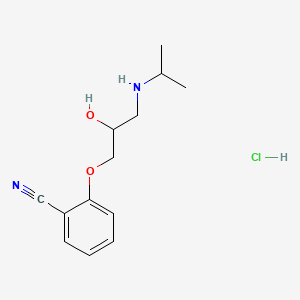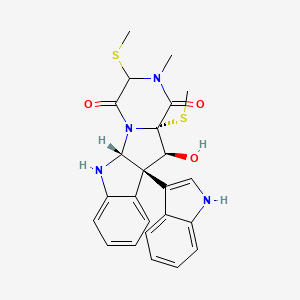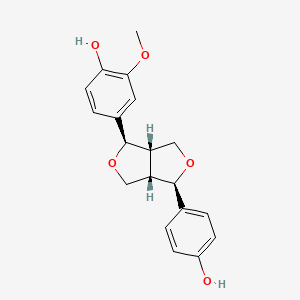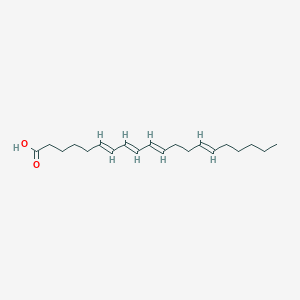
Icosa-6,8,10,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icosa-6,8,10,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 6, 8, 10 and 14.
Aplicaciones Científicas De Investigación
Synthesis and Metabolism :
- The synthesis of highly unsaturated marine lipid hydrocarbons, including icosa-6,8,10,14-tetraenoic acid derivatives, has been a focus of research, demonstrating its role in the creation of natural marine hydrocarbons (Holmeide, Skattebol, & Sydnes, 2001).
- This compound has been used in the synthesis of polyunsaturated trifluoromethyl ketones, potential inhibitors of phospholipase A2, indicating its application in the study of enzyme inhibition (Holmeide & Skattebol, 2000).
Isolation from Natural Sources :
- The compound has been isolated from mixtures of red calcareous algae, contributing to the discovery of novel icosanoids and expanding understanding of marine biochemistry (Guerriero, D'Ambrosio, & Pietra, 1990).
Role in Biochemical Pathways :
- Research has focused on understanding the role of this compound in various biochemical pathways, including the synthesis of leukotrienes and other lipoxygenase products, which are vital in inflammation and other physiological processes (Murphy, Hammarström, & Samuelsson, 1979).
Pharmacological Applications :
- The acid's derivatives have been studied for their potential as inhibitors in various pharmacological pathways, suggesting its importance in drug discovery and development (Lee et al., 1984).
Medical Research :
- Icosapent ethyl, a derivative of this compound, has been examined for its effects on lipoprotein particle concentration and size in patients with high triglyceride levels, highlighting its clinical significance in cardiovascular health (Bays et al., 2012).
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(6E,8E,10E,14E)-icosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-15H,2-5,8-9,16-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,15-14+ |
Clave InChI |
RUDAIQLQFUMSCE-ZNOUABTCSA-N |
SMILES isomérico |
CCCCC/C=C/CC/C=C/C=C/C=C/CCCCC(=O)O |
SMILES canónico |
CCCCCC=CCCC=CC=CC=CCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


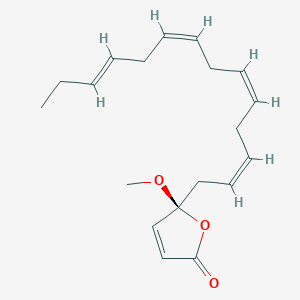
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
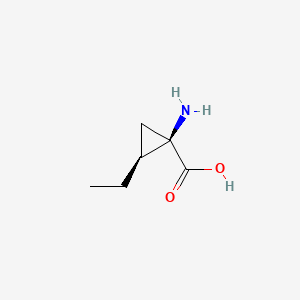
![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)
![sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B1243871.png)
![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)
